REACTION_CXSMILES
|
[OH-].[NH4+:2].[Cl-].[NH4+:4].[C-:5]#N.[Na+].[S:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1>>[NH2:2][C:11]1([C:5]#[N:4])[CH2:12][CH2:13][S:8][CH2:9][CH2:10]1 |f:0.1,2.3,4.5|
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
2.51 g
|
Type
|
reactant
|
Smiles
|
S1CCC(CC1)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 18 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were reacted
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
WASH
|
Details
|
by washing with salt water
|
Type
|
CUSTOM
|
Details
|
drying
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1(CCSCC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.88 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |